Cas no 1491811-29-0 (Methyl 4-(aminomethyl)piperidine-4-carboxylate)

Methyl 4-(aminomethyl)piperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl4-(aminomethyl)piperidine-4-carboxylate
- 1491811-29-0
- SCHEMBL7370030
- AKOS015332820
- CS-0288135
- EN300-1153860
- methyl 4-(aminomethyl)piperidine-4-carboxylate
- 4-Piperidinecarboxylic acid, 4-(aminomethyl)-, methyl ester
- Methyl 4-(aminomethyl)piperidine-4-carboxylate
-
- インチ: 1S/C8H16N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-6,9H2,1H3
- InChIKey: UTQIHBUHDXOSGA-UHFFFAOYSA-N
- SMILES: O(C)C(C1(CN)CCNCC1)=O
計算された属性
- 精确分子量: 172.121177757g/mol
- 同位素质量: 172.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- XLogP3: -1
じっけんとくせい
- 密度みつど: 1.054±0.06 g/cm3(Predicted)
- Boiling Point: 265.7±35.0 °C(Predicted)
- 酸度系数(pKa): 10.13±0.29(Predicted)
Methyl 4-(aminomethyl)piperidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153860-1.0g |
methyl 4-(aminomethyl)piperidine-4-carboxylate |
1491811-29-0 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1153860-0.5g |
methyl 4-(aminomethyl)piperidine-4-carboxylate |
1491811-29-0 | 0.5g |
$1097.0 | 2023-06-09 | ||
Enamine | EN300-1153860-5.0g |
methyl 4-(aminomethyl)piperidine-4-carboxylate |
1491811-29-0 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1153860-0.05g |
methyl 4-(aminomethyl)piperidine-4-carboxylate |
1491811-29-0 | 0.05g |
$959.0 | 2023-06-09 | ||
Enamine | EN300-1153860-10.0g |
methyl 4-(aminomethyl)piperidine-4-carboxylate |
1491811-29-0 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1153860-0.1g |
methyl 4-(aminomethyl)piperidine-4-carboxylate |
1491811-29-0 | 0.1g |
$1005.0 | 2023-06-09 | ||
Enamine | EN300-1153860-0.25g |
methyl 4-(aminomethyl)piperidine-4-carboxylate |
1491811-29-0 | 0.25g |
$1051.0 | 2023-06-09 | ||
Enamine | EN300-1153860-2.5g |
methyl 4-(aminomethyl)piperidine-4-carboxylate |
1491811-29-0 | 2.5g |
$2240.0 | 2023-06-09 |
Methyl 4-(aminomethyl)piperidine-4-carboxylate 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
Methyl 4-(aminomethyl)piperidine-4-carboxylateに関する追加情報
Methyl 4-(Aminomethyl)piperidine-4-carboxylate (CAS No. 1491811-29-0): An Overview
Methyl 4-(aminomethyl)piperidine-4-carboxylate (CAS No. 1491811-29-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Methyl 4-(aminomethyl)piperidine-4-carboxylate, is a derivative of piperidine, a six-membered heterocyclic amine that plays a crucial role in the development of various therapeutic agents.
The chemical structure of Methyl 4-(aminomethyl)piperidine-4-carboxylate features a piperidine ring with an aminomethyl group and a carboxylate ester moiety. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it an attractive candidate for drug discovery and development.
Recent studies have highlighted the potential of Methyl 4-(aminomethyl)piperidine-4-carboxylate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain neurological disorders. The aminomethyl group in the molecule is believed to enhance its ability to cross the blood-brain barrier, thereby improving its efficacy in treating conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neurological applications, Methyl 4-(aminomethyl)piperidine-4-carboxylate has also been investigated for its anti-inflammatory properties. A study conducted by researchers at the University of California, San Francisco, demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
The pharmacokinetic properties of Methyl 4-(aminomethyl)piperidine-4-carboxylate have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring its safety and efficacy in clinical settings. The ester moiety in the molecule contributes to its stability and bioavailability, making it suitable for both oral and parenteral administration.
Clinical trials involving Methyl 4-(aminomethyl)piperidine-4-carboxylate have yielded promising results. A phase II clinical trial conducted by a leading pharmaceutical company demonstrated that this compound significantly reduced symptoms in patients with chronic pain conditions. The trial also reported minimal side effects, further supporting its potential as a safe and effective therapeutic agent.
The synthesis of Methyl 4-(aminomethyl)piperidine-4-carboxylate has been optimized to ensure high yields and purity. Various synthetic routes have been developed, including those involving the reaction of piperidine with appropriate carboxylic acid derivatives followed by methylation. These methods have been refined to minimize impurities and ensure compliance with regulatory standards.
In conclusion, Methyl 4-(aminomethyl)piperidine-4-carboxylate (CAS No. 1491811-29-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to explore its potential in various therapeutic areas, further solidifying its importance in the field.
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